O-Fluoro Ezetimibe
Description
Evolution of Fluorine Incorporation in Drug Design: General Principles and Specific Relevance to Azetidinone Scaffolds
The use of fluorine in drug design has evolved from a serendipitous discovery to a rational strategy. Initially, the introduction of a fluorine atom, as seen in early examples like 9α-fluorohydrocortisone acetate (B1210297), demonstrated a profound impact on biological activity. tandfonline.com Today, the unique properties of fluorine—its small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity, and the strength of the carbon-fluorine (C-F) bond—are systematically exploited by medicinal chemists. tandfonline.comtandfonline.com These properties can influence a molecule's conformation, pKa, metabolic stability, and binding affinity. nih.gov
In the context of azetidinone scaffolds, the β-lactam core found in ezetimibe (B1671841), fluorine substitution is a subject of intense research. rsc.org The β-lactam ring is susceptible to degradation, but strategic fluorination can modulate its stability. mdpi.com For instance, introducing fluorine at the C3 position of the azetidinone ring can alter its electronic properties and stability. rsc.orgmdpi.com Research on fluorinated β-lactams has shown that these modifications can lead to compounds with a wide range of biological activities, including antibacterial, protease inhibition, and antitumor properties. fluorine1.ru The development of synthetic methods to create stereoselectively substituted α-fluoro-β-lactams is an active area, promising access to novel analogues for structure-activity relationship (SAR) studies. rsc.orgnewdrugapprovals.orgrsc.org
Significance of Fluorine Substitution in Ezetimibe's Molecular Architecture for Research Applications
The two fluorine atoms present in the parent ezetimibe molecule are not accidental; they are the result of rational drug design aimed at blocking metabolic oxidation. tandfonline.comnih.gov Ezetimibe was developed from a precursor, SCH 48461, which was vulnerable to metabolic attack at several sites. tandfonline.com By strategically placing fluorine atoms on the two phenyl rings, researchers created a metabolically more robust compound with a significant increase in in vivo potency. tandfonline.comnih.gov This serves as a classic example of using fluorine to enhance pharmacokinetic properties. tandfonline.com
For research applications, further fluorination of the ezetimibe structure offers several advantages:
Probing Drug-Target Interactions: Introducing fluorine at new positions allows researchers to map the binding pocket of the Niemann-Pick C1-Like 1 (NPC1L1) protein, ezetimibe's biological target. vulcanchem.comnih.gov Changes in binding affinity upon fluorination can reveal key interactions, such as hydrogen bonds or favorable electrostatic contacts. vulcanchem.com
Modulating Metabolic Stability: While ezetimibe is already metabolically stable, analogues with additional fluorine atoms can be synthesized to study and further optimize metabolic pathways, potentially reducing metabolism by enzymes like CYP3A4. vulcanchem.com
Radiolabeling for Imaging Studies: The use of the positron-emitting isotope ¹⁸F allows for the creation of radiolabeled ezetimibe analogues for use in Positron Emission Tomography (PET) imaging. tandfonline.comnih.gov This powerful technique enables in vivo visualization of NPC1L1 transporter distribution and occupancy, aiding in drug development and diagnostics.
Overview of Research Trajectories for Fluorinated Ezetimibe Analogues
Research into fluorinated ezetimibe analogues generally follows several key trajectories. A primary focus is on structure-activity relationship (SAR) studies to understand how the position and number of fluorine atoms affect inhibitory potency against the NPC1L1 transporter. vulcanchem.comnih.gov These studies explore substitutions not only on the aromatic rings but also directly on the azetidinone core. rsc.orgvulcanchem.com
Another significant research path involves the synthesis of these analogues. Developing efficient and stereocontrolled synthetic routes is crucial. newdrugapprovals.orgrsc.org For example, researchers have developed methods for the synthesis of α-fluoro-β-lactam-containing ezetimibe analogues using techniques like radical allylation. rsc.orgnewdrugapprovals.orgrsc.org
Furthermore, fluorinated analogues serve as important tools in pharmaceutical analysis. They are often synthesized as reference standards for the identification and quantification of potential impurities in the bulk manufacturing of ezetimibe. synthinkchemicals.comresearchgate.netresearchgate.net The existence of various fluorinated isomers, such as o-Fluoro and m-Fluoro analogues, necessitates their synthesis for quality control purposes. vulcanchem.comresearchgate.net
Defining the Scope of "O-Fluoro" Modifications within Ezetimibe Analogues for Research Purposes
The term "O-Fluoro Ezetimibe" can be ambiguous. In the context of medicinal chemistry research and available literature, it does not refer to a direct oxygen-fluorine bond, which is highly unstable. Instead, it typically describes positional isomers of ezetimibe where a fluorine atom is substituted on one of the phenyl rings, often distinguished from the two para-fluoro substitutions in the parent drug.
Specifically, the term is often used to describe isomers where the fluorine is at the ortho (2-fluoro) or meta (3-fluoro) position on one of the phenyl groups. For example, "Ezetimibe O-Fluorobenzene isomer" and "3′-(2-Fluorophenyl) Ezetimibe" are names used for analogues with an ortho-fluoro substitution. synthinkchemicals.comveeprho.com These compounds are primarily used in research for:
Impurity Profiling: As potential process-related impurities in the synthesis of ezetimibe, their synthesis and characterization are vital for developing analytical methods to ensure the purity of the final drug product. synthinkchemicals.comveeprho.com
Structure-Activity Relationship (SAR) Studies: By comparing the biological activity of these ortho- and meta-isomers to the parent para-substituted ezetimibe, researchers can dissect the electronic and steric requirements for optimal binding to the NPC1L1 protein. vulcanchem.com This helps in building a more comprehensive understanding of the drug's mechanism of action.
Below is a table summarizing key fluorinated ezetimibe analogues and their primary research relevance.
| Compound Name/Type | Typical Position of Fluorine | Primary Research Application | Reference |
| Ezetimibe (Parent Drug) | para- (4-) on N-phenyl and C3-sidechain phenyl | Blocking metabolic oxidation, High potency | tandfonline.comnih.gov |
| C3-Fluoro-Azetidinone Analogue | Directly on the C3 carbon of the β-lactam ring | Investigating the role of core fluorination on stability and activity | rsc.orgmdpi.comvulcanchem.com |
| This compound (ortho-isomer) | ortho- (2-) on a phenyl ring | Impurity standard, SAR studies | synthinkchemicals.comveeprho.com |
| M-Fluoro Ezetimibe (meta-isomer) | meta- (3-) on a phenyl ring | Impurity standard, SAR studies | vulcanchem.com |
| ¹⁸F-Labeled Ezetimibe | ¹⁸F isotope at a suitable position | PET imaging tracer for in vivo studies | tandfonline.comnih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H21F2NO3 |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-[3-(2-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C24H21F2NO3/c25-16-7-9-17(10-8-16)27-23(15-5-11-18(28)12-6-15)20(24(27)30)13-14-22(29)19-3-1-2-4-21(19)26/h1-12,20,22-23,28-29H,13-14H2 |
InChI Key |
OBQFYRYCMDREFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CCC2C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)O)F |
Origin of Product |
United States |
Synthetic Methodologies for Fluorinated Ezetimibe Analogues
Strategies for Selective Fluorination of Ezetimibe (B1671841) Scaffolds
Selective fluorination is crucial for fine-tuning the pharmacological profile of ezetimibe. Strategies have been developed to introduce fluorine into the β-lactam core, as well as the aryl and aliphatic portions of the molecule.
A key strategy for modifying the ezetimibe scaffold involves the direct incorporation of fluorine into the β-lactam ring. This modification creates electrophilic β-lactams that can serve as versatile building blocks. researchgate.net A successful approach for synthesizing an α-fluoro-β-lactam-containing ezetimibe analogue begins with α-bromo-α-fluoro-β-lactam. rsc.orgnewdrugapprovals.org This starting material is readily prepared from ethyl dibromofluoroacetate. rsc.orgnewdrugapprovals.org The synthesis of these fluoro-β-lactams can be achieved via a diethylzinc-mediated Reformatsky-type reaction, which chemoselectively and diastereoselectively produces syn-α-bromo-α-fluoro-β-lactams. researchgate.net
A notable method involves the radical allylation for introducing the C3 alkyl side chain, which is a facile and efficient process. rsc.orgnewdrugapprovals.org This radical allylation of the α-bromo-α-fluoro-β-lactam has been successfully applied to establish the crucial relative configuration between the C3 and C4 positions of the β-lactam nucleus. rsc.orgnewdrugapprovals.org
Aryl fluorination is a common feature in ezetimibe and its analogues, with the 4-fluorophenyl group at the N1 position being a primary example. nih.gov This feature is typically introduced early in the synthesis by using fluorinated starting materials, such as 4-fluoroaniline (B128567) or 4-fluorobenzaldehyde. google.comresearchgate.net The presence of these fluoroaromatic groups is known to enhance metabolic stability by blocking potential sites of oxidation. nih.govresearchgate.net
Further modifications include the introduction of fluorine into the C3 side chain. For instance, the synthesis of an analogue featuring a 3′-(4-fluorophenyl)-3′-hydroxypropyl group has been achieved through the modification of an allyl side chain. newdrugapprovals.orgnewdrugapprovals.org This process involves a Wacker oxidation followed by a nucleophilic arylation to complete the side chain. rsc.org The term "O-Fluoro Ezetimibe" has been used to describe an o-Fluoro benzene (B151609) isomer, indicating an ortho-fluorophenyl group as a key structural feature. researchgate.net
Table 1: Key Reactions in Aryl and Aliphatic Fluorination
| Reaction Type | Reagents/Conditions | Outcome | Citation |
| Imine Formation | 4-fluoroaniline, 4-(benzyloxy)benzaldehyde, Isopropyl alcohol | N-(4-((tert-butyldimethylsilyl)oxy)benzylidene)-4-fluoroaniline | researchgate.net |
| Wittig Reaction | 4-fluorobenzaldehyde, phosphonium (B103445) ylide | (Z)-5-(4-fluorophenyl)pent-4-enoic acid | google.com |
| Wacker Oxidation | Allyl side chain, Pd catalyst | Aldehyde intermediate | rsc.org |
| Nucleophilic Arylation | Aldehyde intermediate, Grignard reagents | 3'-(4-fluorophenyl)-3'-hydroxypropyl group | rsc.org |
The strategic placement of hydroxyl groups and fluorine atoms has been explored to enhance the molecular properties of ezetimibe analogues. researchgate.net While direct synthesis of O-F linkages is not commonly reported in the context of ezetimibe, fluorination is often used to protect against metabolic oxidation at other sites, which indirectly preserves the integrity of the crucial hydroxyl groups. nih.govresearchgate.net The synthesis of analogues with fluorinated side chains often culminates in the formation of a hydroxyl group, such as in the 3'-(4-fluorophenyl)-3'-hydroxypropyl side chain, where the hydroxyl functionality is critical for activity. newdrugapprovals.orgnewdrugapprovals.org
The biological activity of ezetimibe and its analogues is highly dependent on their stereochemistry, particularly the cis configuration of the substituents at the C3 and C4 positions of the β-lactam ring. acs.org Achieving high stereochemical purity is a central challenge in their synthesis. researchgate.net
Several strategies are employed to control stereochemistry:
Chiral Auxiliaries: Chiral oxazolidinone chemistry is a well-established method used to fix the required stereochemistry of the β-lactam ring during its formation. acs.orgnih.gov
Catalytic Asymmetric Reactions: Rhodium-catalyzed reductive Mannich-type reactions have been applied to the diastereoselective synthesis of syn-β-lactams. setsunan.ac.jp Highly stereoselective 1,3-dipolar cycloaddition, catalyzed by Sc(OTf)₃, has been identified as a crucial step in some synthetic routes, where the starting material's absolute configuration dictates the formation of other stereogenic centers. acs.org
Substrate-Controlled Reactions: The radical allylation of α-bromo-α-fluoro-β-lactam proceeds with high diastereoselectivity (>95%), favoring the desired isomers. rsc.org Direct and diastereoselective alkylation and aldol (B89426) reactions of α-bromo-α-fluoro-β-lactams have also been developed. acs.org
Table 2: Methods for Stereocontrol in Fluorinated Ezetimibe Analogue Synthesis
| Method | Key Feature | Outcome | Citation |
| Radical Allylation | Use of allyltributyltin and Et₃B | High diastereoselectivity (>95%) for C3/C4 configuration | rsc.org |
| Chiral Oxazolidinone Chemistry | Evans auxiliary directs stereoselective acylation and cyclization | Fixes stereochemistry of the β-lactam ring | acs.org |
| 1,3-Dipolar Cycloaddition | Sc(OTf)₃-catalyzed reaction with a chiral lactone | Controls formation of multiple stereogenic centers | acs.org |
| Reductive Mannich Reaction | Rh-catalyzed reaction of α,β-unsaturated esters | Diastereoselective synthesis of syn-β-lactams | setsunan.ac.jp |
Synthesis of Hydroxyl-Fluorinated Analogues (e.g., -OF linkages or fluorine at oxygen-bearing positions)
Precursor Synthesis and Intermediate Derivatization for Fluorinated Ezetimibe Analogues
One important precursor is ethyl dibromofluoroacetate , which serves as the starting point for creating the α-bromo-α-fluoro-β-lactam ring, a versatile intermediate for further functionalization. rsc.orgdoi.org
Another significant precursor is (Z)-5-(4-fluorophenyl)pent-4-enoic acid . Research has shown that utilizing Z-configured intermediates can remarkably increase the total yield of the final ezetimibe product compared to syntheses that proceed through E-configured analogues. google.comresearchgate.net This Z-precursor can be effectively synthesized via a Wittig reaction. google.com
The derivatization of intermediates is a critical phase of the synthesis. For example, the α-bromo-α-fluoro-β-lactam intermediate undergoes radical allylation to introduce the C3 side chain. rsc.orgnewdrugapprovals.org This allyl group is then further modified through a two-step process of Wacker oxidation to form an aldehyde, followed by nucleophilic arylation to install the complete 3′-(4-fluorophenyl)-3′-hydroxypropyl side chain. rsc.org In other routes, intermediates like 3-[5-(4-fluorophenyl)-1,5-dioxopentyl]-4-(S)-phenyloxazolidin-2-one are condensed with an imine to build the core structure before cyclization. nih.gov
Novel Synthetic Routes to Fluorinated Ezetimibe Analogues
Recent research has focused on developing more efficient and novel synthetic routes to overcome the challenges of multi-step syntheses and improve stereoselectivity.
A significant innovation is the use of radical allylation on an α-bromo-α-fluoro-β-lactam intermediate. rsc.orgnewdrugapprovals.org This method provides an efficient and highly diastereoselective way to introduce the C3 side chain, avoiding decomposition pathways that can occur with traditional methods like lithiation. rsc.org
Rhodium-catalyzed reactions also represent a novel approach. A Rh-catalyzed reductive Mannich-type reaction has been successfully applied to the synthesis of (±)-ezetimibe, demonstrating a modern catalytic method for constructing the β-lactam core. setsunan.ac.jp Additionally, nickel-catalyzed cross-coupling reactions of α-bromo-α-fluoro-β-lactam have been explored for the α-arylation of the lactam ring, providing a direct way to install aryl groups at this position. researchgate.net These catalytic methods offer potential for more streamlined and atom-economical syntheses of complex fluorinated ezetimibe analogues.
Process-Related Impurities in Fluorinated Ezetimibe Synthesis and Research Significance
The synthesis of fluorinated ezetimibe analogues is a complex process that involves multiple steps, creating the potential for the formation of various process-related impurities. google.com These impurities can arise from starting materials, reagents, catalysts, intermediates, or side reactions that occur during the synthesis. ijpsr.com The control and monitoring of these impurities are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). researchgate.netresearchgate.net Regulatory bodies like the International Conference on Harmonisation (ICH) have established strict guidelines, requiring that impurities present in a drug substance above a certain threshold (typically 0.10% to 0.15%) be identified, characterized, and quantified. nih.gov
During the synthesis of ezetimibe and its fluorinated analogues, several positional isomers and other related substances have been identified as common process-related impurities. researchgate.netresearchgate.net One such significant impurity is the this compound, also known as Ezetimibe O-Fluorobenzene Isomer or Ezetimibe 2-Fluoro Impurity. veeprho.comsynthinkchemicals.comallmpuslab.com This compound is a positional isomer of ezetimibe where one of the 4-fluorophenyl groups is replaced by a 2-fluorophenyl group. veeprho.comusp.org
Other notable impurities include the m-fluoro aniline (B41778) analog, desfluoro compounds, and various stereoisomers. researchgate.netakjournals.com The desfluoro impurity, where a fluorine atom is absent and replaced by a hydrogen atom, can be particularly challenging to control. researchgate.netnih.gov It has a structure and solubility very similar to the target compound, making its removal difficult. researchgate.net Studies have shown that this impurity can form if the starting materials, such as 1-(4-fluorophenyl)azetidin-2-one, contain a desfluoro-analogue. nih.gov To manage this, strict limits, such as 0.10%, are often placed on the desfluoro content in key intermediates. researchgate.netnih.gov
Stereoisomers represent another major class of impurities in the synthesis of chiral drugs like ezetimibe and its analogues. rhhz.net The ezetimibe molecule contains three asymmetric carbons, giving rise to a total of eight possible stereoisomers. rhhz.net These stereoisomers can have different pharmacological and toxicological profiles, making their control essential. rhhz.net For instance, the (R,R,S)-Ezetimibe isomer has been identified as a significant byproduct. rhhz.net
The research significance of identifying and characterizing these impurities is multifaceted.
Quality Control: The presence of impurities can affect the purity and potency of the API. Developing sensitive analytical methods, such as gradient HPLC, is crucial for detecting and quantifying these impurities to ensure the final product meets regulatory standards. ijpsr.com
Process Optimization: Understanding the mechanisms by which impurities are formed allows chemists to optimize synthetic routes to minimize side reactions and improve yield and purity. nih.govnih.gov For example, identifying the source of a desfluoro impurity in a starting material enables the implementation of controls at an early stage of manufacturing. researchgate.netnih.gov
Safety and Efficacy: Impurities can have their own pharmacological or toxicological effects. rhhz.net Therefore, their identification and characterization are vital for assessing the safety profile of the drug. Reference standards of these impurities are synthesized and used for toxicity studies and for validation of analytical methods. veeprho.comsynthinkchemicals.com
Regulatory Compliance: Comprehensive impurity profiling is a regulatory requirement for the approval of new drugs (NDAs) and generic drugs (ANDAs). veeprho.comsynthinkchemicals.com Manufacturers must provide detailed data on the impurities present in their drug substance. google.com
The table below details some of the process-related impurities identified during the synthesis of ezetimibe and its fluorinated analogues.
Identified Process-Related Impurities in Fluorinated Ezetimibe Synthesis
| Impurity Name | Chemical Name | Significance / Point of Origin |
| This compound | (3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(2-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone veeprho.comallmpuslab.com | A positional isomer impurity of Ezetimibe. researchgate.netveeprho.com Used as a reference standard in quality control and regulatory filings. veeprho.comsynthinkchemicals.com |
| m-Fluoro aniline analog | (3R,4S)-1-(3-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone | A positional isomer and process-related impurity. researchgate.netakjournals.com |
| Desfluoro Ezetimibe | (3R,4S)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one researchgate.netnih.gov | Arises from desfluoro impurities in starting materials. nih.gov Its similar structure makes it difficult to separate from the final product. researchgate.net |
| Ezetimibe Ketone | (3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one | A degradation-related impurity. akjournals.com |
| (R,R,S)-Ezetimibe | (3R,4R)-1-(4-fluorophenyl)-3-[(S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one | A stereoisomer that can be a major byproduct, difficult to purify via column chromatography. rhhz.net |
| Impurity-I | 2-(4-hydroxybenzyl)-N,5-bis(4-fluorophenyl) pentanamide (B147674) nih.gov | A process-related impurity detected at levels of 0.05% to 0.8% during Ezetimibe synthesis. nih.gov |
| Impurity-II | 1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)propyl)-4-(4-hydroxyphenyl)azetidin-2-one nih.gov | A process-related impurity detected during HPLC analysis of Ezetimibe synthesis. nih.gov |
Stereochemical Considerations in Fluorinated Ezetimibe Analogues Research
Impact of Fluorine on Chiral Center Formation and Stability
The introduction of fluorine into the ezetimibe (B1671841) scaffold has profound effects on the formation and stability of its chiral centers. Ezetimibe's biological activity is intrinsically linked to its specific stereochemistry, particularly the (3R,4S) configuration of the azetidin-2-one (B1220530) ring. The fluorine atom, due to its high electronegativity and relatively small size, can significantly alter the electronic environment of the molecule. This alteration can stabilize adjacent chiral centers. sci-hub.se
Diastereoselective Synthesis of Fluoro-β-Lactam Analogues
A significant challenge in the synthesis of ezetimibe analogues is the precise control of stereochemistry at the multiple chiral centers. The synthesis of an α-fluoro-β-lactam-containing ezetimibe analogue highlights a successful strategy for achieving high diastereoselectivity. rsc.orgnewdrugapprovals.org A key method involves the radical allylation of an α-bromo-α-fluoro-β-lactam intermediate. rsc.orgrsc.org This step is crucial for establishing the correct relative configuration between the C3 and C4 positions of the β-lactam nucleus. rsc.orgnewdrugapprovals.org
The synthesis begins with a readily prepared α-bromo-α-fluoro-β-lactam. The introduction of the C3 alkyl side chain is then accomplished through this diastereoselective radical allylation. rsc.orgrsc.org Subsequent modifications of the introduced allyl group, such as through Wacker oxidation and nucleophilic arylation, lead to the final desired side chain, for instance, the 3′-(4-fluorophenyl)-3′-hydroxypropyl group. rsc.orgnewdrugapprovals.org This synthetic approach has been proven to be a facile and efficient pathway for constructing fluorinated ezetimibe analogues. rsc.org
| Step | Reaction | Key Outcome | Reference |
|---|---|---|---|
| 1 | Preparation of α-bromo-α-fluoro-β-lactam | Provides the core fluorinated lactam structure. | rsc.orgrsc.org |
| 2 | Radical Allylation | Diastereoselective introduction of the C3 side chain, establishing the C3/C4 relative stereochemistry. | rsc.orgnewdrugapprovals.orgrsc.org |
| 3 | Side Chain Modification (e.g., Wacker Oxidation, Nucleophilic Arylation) | Construction of the final 3'-(4-fluorophenyl)-3'-hydroxypropyl side chain. | rsc.orgnewdrugapprovals.org |
Role of Fluorine in Maintaining or Modifying Stereochemical Integrity
The presence of fluorine plays a dual role in the stereochemical integrity of ezetimibe analogues. On one hand, its steric and electronic properties are leveraged during synthesis to guide the formation of the desired stereoisomers. As seen in diastereoselective synthesis, the fluorine on the β-lactam core directs the incoming group to achieve the correct orientation. rsc.orgrsc.org The bioactivity of compounds like O-Fluoro Ezetimibe is highly dependent on the cis configuration of the substituents at C3 and C4 of the azetidin-2-one ring, a configuration that is selectively favored during synthesis.
Molecular Mechanisms and Target Engagement of Fluorinated Ezetimibe Analogues
Mechanistic Investigations of Niemann-Pick C1-Like 1 (NPC1L1) Inhibition by Fluorinated Analogues at the Molecular Level
The primary molecular target for ezetimibe (B1671841) and its fluorinated analogues, such as O-Fluoro Ezetimibe, is the Niemann-Pick C1-Like 1 (NPC1L1) protein. nih.govdrugbank.com This transmembrane protein is crucial for the absorption of dietary and biliary cholesterol at the brush border of the small intestine. nih.govpharmgkb.org The mechanism of action involves the direct binding of the inhibitor to NPC1L1, which blocks the protein's normal function of cholesterol uptake. pharmgkb.orgnih.gov
Cryo-electron microscopy studies have revealed that ezetimibe and its analogues bind within a tunnel-like structure in the extracellular domain of NPC1L1. nih.govnih.gov This binding site is distinct from where cholesterol is thought to bind. nih.gov The inhibitor's presence in this pocket physically obstructs the pathway for cholesterol transport. nih.gov Specifically, the binding pocket for ezetimibe analogues is formed by the N-terminal domain (NTD), middle lumenal domain (MLD), and cysteine-rich domain (CTD) of NPC1L1. nih.govnih.gov By occupying this site, the fluorinated analogues prevent the necessary conformational changes required for NPC1L1 to internalize cholesterol, effectively halting its absorption. nih.govnih.gov The inhibition of NPC1L1 leads to a reduction in cholesterol uptake by enterocytes, decreasing the delivery of intestinal cholesterol to the liver. nih.govdrugbank.com
Impact of Fluorine on Binding Affinity to NPC1L1
The incorporation of fluorine into the ezetimibe scaffold has been shown to modulate its binding affinity and inhibitory potency against NPC1L1. Strategic fluorine substitutions can enhance the molecule's interaction with the protein target. For instance, fluorine substitutions at the β-lactam core of the molecule can augment hydrogen bonding with key amino acid residues, such as Threonine-111 and Asparagine-115, within the NPC1L1 binding site. vulcanchem.com This enhanced interaction leads to a more potent inhibition of the transporter.
Research on this compound has demonstrated that placing a fluorine atom at the C3 position of the β-lactam ring increases the binding affinity for NPC1L1. vulcanchem.com Structure-activity relationship (SAR) studies have quantified this improvement, showing a lower IC₅₀ value for the fluorinated analogue compared to the parent compound, ezetimibe. vulcanchem.com Further modifications to the ezetimibe structure, including changes to the fluorophenyl group, have led to analogues with even greater potency. researchgate.net A thermostability assay, which measures the melting temperature (Tₘ) of the protein, also indicated that more potent analogues significantly enhance the stability of NPC1L1 upon binding. researchgate.net
Table 1: Inhibitory Potency and Thermostability of Ezetimibe Analogues This table is interactive. You can sort and filter the data.
| Compound | IC₅₀ (nM) | ΔTₘ (°C) |
|---|---|---|
| Ezetimibe | 3860 researchgate.net | -2.9 to +2.9 researchgate.net |
| This compound | 12 vulcanchem.com | Data Not Available |
| Ezetimibe-glucuronide (B19564) | 682 researchgate.net | up to +4.9 researchgate.net |
| Ezetimibe-PS | 50.2 researchgate.net | +6.7 to +10.7 researchgate.net |
Influence of Fluorine on Conformational Changes of NPC1L1 upon Analogue Binding
The binding of ezetimibe and its fluorinated analogues to NPC1L1 induces significant conformational changes that lock the transporter in an inhibited state. nih.gov Cryo-EM structural analyses have shown that upon binding, the inhibitor causes a deformation of the sterol-sensing domain (SSD) of NPC1L1. nih.gov This structural alteration disrupts a stable cluster within the SSD that is believed to be essential for the protein's cholesterol transport function. nih.gov
Ezetimibe binding occurs at a site distinct from where cholesterol interacts with NPC1L1. nih.gov This allosteric inhibition prevents the conformational shifts that are necessary for the translocation of cholesterol across the cell membrane. nih.gov Specifically, the binding of potent analogues like ezetimibe-PS, which has a modified fluorophenyl group, can lock the N-terminal domain (NTD) of NPC1L1 in a "closed" conformation. nih.govresearchgate.net This action effectively traps the transporter, preventing it from cycling through the conformational states required for cholesterol uptake. nih.gov One proposed mechanism suggests that ezetimibe prevents the NPC1L1-sterol complex from interacting with the AP2 complex in clathrin-coated vesicles, thereby halting internalization. nih.govdrugbank.com
Interaction of Fluorinated Ezetimibe Analogues with Other Cellular Transporters and Proteins in Research Models
While NPC1L1 is the primary target, research indicates that ezetimibe and its metabolites can interact with other cellular components. The active metabolite, ezetimibe-glucuronide, has been shown to be a substrate for several solute carrier (SLC) uptake transporters. researchgate.net In vitro studies using cells overexpressing these transporters identified interactions with Organic Anion Transporting Polypeptides OATP1B1, OATP1B3, and OATP2B1, as well as Organic Anion Transporter 3 (OAT3). researchgate.net
Beyond transporters, there is evidence suggesting that ezetimibe may affect other proteins involved in sterol trafficking. Some studies have pointed to a protein complex of annexin-2 and caveolin-1 (B1176169) as a potential secondary target for ezetimibe's action in the small intestine. sci-hub.se Furthermore, in research models of Anaplasma phagocytophilum infection, ezetimibe was found to block the interaction between NPC1 and flotillin-2 (FLOT2), a protein involved in membrane lipid and cholesterol trafficking. nih.gov This suggests that the inhibitory effects of ezetimibe analogues might extend to modulating protein-protein interactions related to cholesterol transport machinery. nih.gov
Intracellular Trafficking and Distribution of Fluorinated Ezetimibe Analogues in Research Models
Following administration, ezetimibe localizes primarily at the brush border of the small intestine, which is the site of its main target, NPC1L1. nih.govdrugbank.com The molecule is rapidly metabolized into its active glucuronide form, which also acts at the intestinal wall. pharmgkb.orgresearchgate.net This active metabolite undergoes enterohepatic recirculation, a process that ensures its repeated delivery to the site of action and limits systemic exposure. pharmgkb.org
The precise impact of ezetimibe on the intracellular trafficking of NPC1L1 is a subject of ongoing investigation with some conflicting findings. One model suggests that ezetimibe functions by blocking the sterol-induced internalization of NPC1L1. nih.govnih.gov According to this model, ezetimibe prevents NPC1L1 from being incorporated into clathrin-coated vesicles, a necessary step for endocytosis and cholesterol uptake. nih.govebmconsult.com However, other studies using cell surface biotinylation to monitor NPC1L1 endocytosis have shown that ezetimibe does not alter the rate of NPC1L1 internalization in cultured rat hepatocytes under normal growth conditions. semanticscholar.org These findings suggest that ezetimibe may interfere directly with NPC1L1's cholesterol adsorption activity without necessarily blocking the endocytosis of the transporter itself. semanticscholar.org
Exploration of Pleiotropic Effects and Novel Molecular Targets of Fluorinated Ezetimibe Analogues in Research Models
Beyond its primary role as a cholesterol absorption inhibitor, research has begun to explore potential pleiotropic effects and novel molecular targets of ezetimibe and its analogues. The term "pleiotropic effects" refers to actions other than the primary lipid-lowering effect. researchgate.netnih.gov Some studies have investigated ezetimibe's potential anti-inflammatory and antiplatelet properties. nih.govnih.gov
In the context of cancer research, ezetimibe has been shown to induce a form of cell death called paraptosis in hepatocellular carcinoma cells. mdpi.com This effect was linked to the inhibition of NPC1L1, which in turn suppressed the mTOR signaling pathway. mdpi.com The study also suggested that ezetimibe could inhibit the activity of the proteasome, a key cellular machinery for protein degradation. mdpi.com Another area of research involves the use of ezetimibe as a tool to study intracellular cholesterol trafficking in the context of parasitic infections, where it was shown to block the development of Eimeria bovis by inhibiting sterol uptake essential for the parasite's proliferation. nih.gov These findings suggest that the biological activities of ezetimibe and its fluorinated analogues may extend beyond cholesterol metabolism, although these are emergent areas of research. researchgate.netmdpi.com
Metabolic Transformations of Fluorinated Ezetimibe Analogues in Preclinical Models
Influence of Fluorine Substitution on Metabolic Stability in In Vitro Enzyme Systems
The strategic incorporation of fluorine atoms into the ezetimibe (B1671841) structure was a key element of its design, aimed at improving metabolic stability compared to its non-fluorinated predecessors. tandfonline.com Fluorination is a common strategy to block sites susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes, as the carbon-fluorine (C-F) bond is significantly stronger and more resistant to enzymatic attack than a carbon-hydrogen (C-H) bond. tandfonline.comresearchgate.netnih.gov This modification enhances the molecule's resistance to oxidative metabolism, a critical factor for its bioavailability and duration of action. tandfonline.comacs.org
Studies on Glucuronidation Pathways of Fluorinated Analogues
The primary metabolic pathway for ezetimibe in both preclinical models and humans is extensive glucuronidation. nih.govresearchgate.net This phase II metabolic reaction occurs rapidly after oral administration, primarily in the small intestine and liver, converting ezetimibe to its major and pharmacologically active phenolic glucuronide metabolite, known as ezetimibe-glucuronide (B19564) (Eze-G or SCH 60663). nih.govportico.orgfda.govdrugbank.com This biotransformation is mediated by UDP-glucuronosyltransferase (UGT) enzymes, with UGT1A1, UGT1A3, and UGT2B15 identified as the key isoforms involved. researchgate.netdrugbank.com
Interestingly, for ezetimibe, glucuronidation is not a detoxification or inactivation step but rather enhances its therapeutic effect. nih.govfda.gov The resulting glucuronide is at least as potent as the parent compound in inhibiting cholesterol absorption and localizes more avidly to the intestine, its site of action. pnas.orgoup.comfda.gov
In vitro studies using intestinal microsomes from various preclinical species have demonstrated significant differences in the rate of ezetimibe glucuronidation. Kinetic analyses show variability in both the maximum reaction velocity (Vmax) and the substrate affinity (Km), which translates to differences in intrinsic clearance (CLint) across species. nih.govresearchgate.netresearchgate.net
Table 1: In Vitro Glucuronidation Kinetics of Ezetimibe in Intestinal Microsomes of Different Species
| Species | Vmax (nmol/mg/min) | Km (µM) | Intrinsic Clearance (CLint, Vmax/Km, µL/min/mg) |
|---|---|---|---|
| Monkey (Cynomolgus) | 3.87 ± 0.22 | 6.85 ± 1.95 | 0.57 ± 0.01 |
| Rat (Sprague-Dawley) | 2.40 ± 0.14 | 4.10 ± 1.03 | 0.58 ± 0.01 |
| Mouse (CD1) | 2.23 ± 0.10 | 0.58 ± 0.19 | 3.84 ± 0.02 |
| Human | 1.90 ± 0.08 | 1.33 ± 0.36 | 1.43 ± 0.01 |
| Dog (Beagle) | 1.19 ± 0.06 | 0.50 ± 0.15 | 2.38 ± 0.02 |
Data sourced from studies on ezetimibe glucuronidation kinetics. nih.govresearchgate.net
These species-specific differences in glucuronidation must be considered when translating pharmacokinetic and pharmacodynamic data from animal models to humans. nih.govresearchgate.net
Resistance to Cytochrome P450 Metabolism Attributed to Fluorine
Ezetimibe was rationally designed to be a poor substrate for cytochrome P450 (CYP) enzymes. Its predecessor, SCH 48461, was susceptible to oxidative metabolism, including hydroxylation and demethylation. tandfonline.com The introduction of two para-fluoro substituents on the phenyl rings of ezetimibe effectively blocks these metabolically labile sites. tandfonline.comnih.gov This structural modification makes ezetimibe highly resistant to phase I oxidative metabolism. tandfonline.comresearchgate.net Preclinical and clinical studies have confirmed that ezetimibe does not significantly undergo CYP-mediated metabolism and has a minimal effect on the activity of major CYP450 enzymes, reducing the potential for drug-drug interactions. nih.govoup.comresearchgate.net While some minor oxidative metabolites have been detected in trace amounts, the primary metabolic route remains glucuronidation. drugbank.com
Identification and Characterization of Metabolites of Fluorinated Ezetimibe Analogues in Preclinical In Vivo Models (e.g., animal studies)
Consistent with the in vitro findings, the principal metabolite of ezetimibe identified in the plasma and tissues of preclinical models (including rats, dogs, and monkeys) is the pharmacologically active ezetimibe-glucuronide. nih.govfda.govoup.com Following oral administration, ezetimibe is rapidly and extensively converted to this glucuronide conjugate, which constitutes the vast majority (80-90%) of the total drug detected in plasma. nih.gov In a rat model where ezetimibe-glucuronide was administered directly, it was found to be as potent as the parent compound in inhibiting cholesterol absorption. fda.gov The high concentration and potent activity of the glucuronide metabolite indicate that it is the primary active moiety in vivo.
Enterohepatic Recirculation Research of Fluorinated Ezetimibe Analogues in Animal Models
A key feature of the pharmacokinetics of ezetimibe and its active glucuronide metabolite is extensive enterohepatic recirculation. nih.govportico.orgfda.gov After oral administration and subsequent glucuronidation in the intestine, the metabolite is absorbed, taken up by the liver, and then excreted into the bile, re-entering the intestinal lumen. portico.orgoup.com This recycling process repeatedly delivers the active drug back to its site of action in the small intestine, which prolongs its half-life (approximately 22 hours) and sustains its cholesterol absorption inhibitory effect. nih.govportico.org
Research in mouse models has identified several ATP-binding cassette (ABC) transporters as crucial mediators of this efficient enterohepatic cycling. Specifically, ABCC2, ABCC3, and ABCG2, which are expressed in both the liver and intestine, have been shown to transport ezetimibe-glucuronide. nih.gov Studies using knockout mice demonstrated that biliary excretion of the glucuronide was significantly reduced in mice lacking Abcc2, Abcc3, or both Abcc2 and Abcg2, confirming the critical role of these transporters in the enterohepatic circulation of ezetimibe. nih.gov
Research on Excretion Pathways of Fluorinated Ezetimibe Analogues in Preclinical Models
Studies investigating the excretion of radiolabeled ezetimibe have elucidated its primary elimination routes. The majority of the administered dose is excreted in the feces, while a smaller portion is eliminated in the urine. researchgate.net In human studies, approximately 78% of the dose is recovered in feces and 11% in urine. researchgate.net The predominant compound found in feces is the parent ezetimibe, which is thought to result from the hydrolysis of the glucuronide metabolite by intestinal bacteria and/or unabsorbed drug. researchgate.net In contrast, the urine primarily contains the ezetimibe-glucuronide metabolite. nih.govresearchgate.net This excretion pattern is consistent across the preclinical species studied and reflects the extensive intestinal metabolism and enterohepatic recirculation of the compound.
Advanced Analytical Characterization of Fluorinated Ezetimibe Analogues
Chromatographic Methodologies for Purity Assessment and Separation
Chromatographic techniques are fundamental in the analysis of O-Fluoro Ezetimibe (B1671841), enabling both the separation of the target compound from impurities and the assessment of its enantiomeric purity.
Gas Chromatography (GC) Applications
While HPLC is more commonly cited for the analysis of ezetimibe and its analogues due to their polarity and thermal lability, Gas Chromatography (GC) can have specific applications, particularly for the analysis of volatile intermediates or starting materials used in the synthesis of O-Fluoro Ezetimibe. For the final, complex drug substance, derivatization would likely be necessary to increase volatility and thermal stability, which can add complexity to the analytical procedure.
Chiral Chromatography for Enantiomeric Purity
Ezetimibe possesses three chiral centers, making the control of its stereochemistry a critical aspect of its quality control. nih.gov The enantiomeric purity of ezetimibe and its fluorinated analogues is crucial as different enantiomers can have different pharmacological activities or toxicological profiles. scirp.org Chiral chromatography is the primary technique for separating and quantifying these stereoisomers.
Various chiral stationary phases (CSPs) are employed for this purpose. For instance, a Chiralpak AS-H column has been successfully used to resolve the enantiomers of ezetimibe. scirp.orgsemanticscholar.org Supercritical Fluid Chromatography (SFC) with a modified cellulose-based chiral stationary phase, such as Chiral Cel OD-H, has also been shown to be effective for the enantioselective separation of ezetimibe's undesired enantiomer. scirp.org
The separation of fluorinated active pharmaceutical ingredients from their desfluoro counterparts can be analytically challenging due to their structural similarity. nih.gov Specialized CSPs, including those based on cyclodextrins and cyclofructans bonded to superficially porous particles (SPPs), have demonstrated high efficiency and selectivity for such separations. nih.govresearchgate.net For example, a hydroxylpropyl-β-cyclodextrin SPP column has been shown to provide baseline resolution for ezetimibe and its desfluoro analogue. nih.gov
Table 2: Chiral Separation Methods for Ezetimibe Analogues
| Technique | Chiral Stationary Phase | Mobile Phase | Application | Reference |
| HPLC | Chiralpak AS-H (250 x 4.6 mm, 5 µm) | n-Hexane:Ethanol:2-Propanol:TFA (84:12:4:0.1 v/v) | Enantiomeric resolution of ezetimibe. scirp.orgsemanticscholar.org | scirp.orgsemanticscholar.org |
| SFC | Chiral Cel OD-H (250 x 30 mm, 5 µm) | Supercritical CO2 and 2-Propanol (85:15) | Isolation of the R-enantiomer of ezetimibe. scirp.org | scirp.org |
| HPLC | Hydroxypropyl-β-cyclodextrin SPP | 50:50 5mM NH4OAc pH 4.0:MeOH | Separation of ezetimibe and desfluoro ezetimibe. nih.gov | nih.govresearchgate.net |
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the definitive identification and structural characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of this compound.
¹H NMR (Proton NMR) helps to determine the number and types of protons and their connectivity within the molecule.
¹³C NMR (Carbon-13 NMR) provides information about the carbon framework of the molecule.
¹⁹F NMR (Fluorine-19 NMR) is particularly valuable for fluorinated analogues like this compound. It provides direct evidence of the presence of fluorine and can give insights into its chemical environment within the molecule. tandfonline.com The position of the fluorine atom on the phenyl ring results in distinct coupling patterns that can be used for structural confirmation. vulcanchem.com
The combination of these NMR techniques is essential for the unambiguous structural elucidation of this compound and for distinguishing it from other isomers or related impurities. nih.gov
Mass Spectrometry (MS) and Tandem MS (LC-MS/MS) for Identification and Quantification
Mass Spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for identifying related impurities. researchgate.net When coupled with liquid chromatography (LC-MS), it allows for the separation and identification of components in a mixture. vulcanchem.com LC-MS was instrumental in identifying a desfluoro impurity in ezetimibe. nih.govresearchgate.net
Tandem Mass Spectrometry (MS/MS), often used in LC-MS/MS systems, provides further structural information through fragmentation analysis. This technique is highly sensitive and selective, making it ideal for the quantification of this compound and its metabolites in biological matrices. researchgate.net Electrospray ionization (ESI) is a commonly used ionization technique for the analysis of ezetimibe and its analogues by LC-MS. researchgate.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental analytical technique for the characterization of fluorinated ezetimibe analogues, such as this compound. This method provides valuable information about the functional groups present in the molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds. The IR spectrum of an ezetimibe analogue is a unique fingerprint that can confirm its identity and provide insights into its structural integrity.
For ezetimibe and its fluorinated derivatives, key characteristic absorption bands are expected. The presence of hydroxyl (-OH), carbonyl (C=O) in the β-lactam ring, and carbon-fluorine (C-F) bonds gives rise to distinct peaks in the IR spectrum. newdrugapprovals.orgdissolutiontech.com The O-H stretching vibration typically appears as a broad band in the region of 3500-3200 cm⁻¹. newdrugapprovals.org The C=O stretching vibration of the azetidin-2-one (B1220530) (β-lactam) ring is a strong and sharp peak, characteristically found at a higher wavenumber (around 1718-1760 cm⁻¹) compared to a non-cyclic amide due to ring strain. newdrugapprovals.orgnewdrugapprovals.org
The aromatic C-H and C=C stretching vibrations are observed in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively. The introduction of a fluorine atom onto one of the phenyl rings, as in this compound, will introduce a strong C-F stretching vibration, typically found in the 1250-1000 cm⁻¹ region. libretexts.org The exact position of this band can provide information about the substitution pattern on the aromatic ring. Analysis of the IR spectra for ezetimibe and its analogues involves comparing the observed frequencies with established correlation tables and reference spectra to confirm the presence of all expected functional groups. dissolutiontech.comlibretexts.org
Table 1: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |
| Phenolic O-H | Stretch | 3500 - 3200 | Broad, Medium |
| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |
| Aromatic C-H | Stretch | 3100 - 3000 | Variable |
| β-Lactam C=O | Stretch | 1760 - 1718 | Strong |
| Aromatic C=C | Stretch | 1600 - 1450 | Variable |
| Aromatic C-F | Stretch | 1250 - 1100 | Strong |
| C-O | Stretch | 1300 - 1000 | Medium |
| O-H | Bend | 1440 - 1395 | Medium |
Data synthesized from general IR spectroscopy principles and data for ezetimibe. newdrugapprovals.orgdissolutiontech.comlibretexts.org
Dissolution and Solubility Research Methodologies for Fluorinated Analogues in In Vitro Systems
Given that ezetimibe is practically insoluble in water, its fluorinated analogues like this compound are also expected to exhibit poor aqueous solubility. actascientific.comnih.govresearchgate.net Therefore, in vitro dissolution and solubility studies are critical for predicting their potential bioavailability. These studies are designed to evaluate how the drug releases from a solid dosage form and dissolves in a liquid medium under controlled conditions that mimic the gastrointestinal tract.
Standard dissolution testing for poorly soluble compounds like ezetimibe analogues is typically performed using the USP Apparatus II (paddle method). dissolutiontech.comnih.govinnovareacademics.in The dissolution medium is crucial and often requires the addition of surfactants to achieve sink conditions. Commonly used media include acetate (B1210297) or phosphate (B84403) buffers at various pH values (e.g., pH 4.5, 6.8) containing a percentage of a surfactant like sodium lauryl sulfate (B86663) (SLS) or polysorbate 80. dissolutiontech.comnih.govgoogle.com The temperature is maintained at 37 ± 0.5°C, and the paddle speed is typically set at 50 or 75 rpm. nih.govresearchgate.net Aliquots of the dissolution medium are withdrawn at specific time intervals, and the concentration of the dissolved drug is determined, usually by UV-Vis spectrophotometry at the compound's λmax (around 232 nm for ezetimibe) or by High-Performance Liquid Chromatography (HPLC). dissolutiontech.comnih.govijper.org
Research on ezetimibe has explored various formulation strategies to enhance its dissolution rate, which are directly applicable to its fluorinated analogues. These include the preparation of solid dispersions using hydrophilic carriers like polyethylene (B3416737) glycols (PEGs) or Gelucire, and complexation with cyclodextrins. dissolutiontech.comresearchgate.netnih.gov The effectiveness of these formulations is then assessed using the in vitro dissolution methodologies described.
Table 2: Typical In Vitro Dissolution Parameters for Ezetimibe Analogues
| Parameter | Typical Conditions | Purpose |
| Apparatus | USP Type II (Paddle) | Simulates hydrodynamic conditions in the stomach. nih.gov |
| Dissolution Medium | 900 mL of buffer (e.g., pH 4.5 Acetate or pH 6.8 Phosphate) + Surfactant (e.g., 0.1-1% SLS) | Simulates GI fluids and ensures sink conditions for poorly soluble drugs. dissolutiontech.cominnovareacademics.ininnovareacademics.in |
| Temperature | 37 ± 0.5°C | Mimics human body temperature. nih.govgoogle.com |
| Paddle Speed | 50 - 75 rpm | Provides gentle agitation. nih.govresearchgate.net |
| Sampling Times | 5, 10, 15, 20, 30, 45, 60 minutes | To construct a dissolution profile over time. dissolutiontech.com |
| Analytical Method | UV-Vis Spectrophotometry (e.g., at 232-240 nm) or HPLC | To quantify the amount of drug dissolved. nih.govgoogle.com |
Stability Indicating Methods for Fluorinated Ezetimibe Analogues
A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately and precisely measure the decrease in the concentration of an active pharmaceutical ingredient (API) due to degradation. monash.edu For fluorinated ezetimibe analogues, such as this compound, developing a robust SIAM is essential to determine the shelf-life and ensure the purity of the drug substance and its formulations. The method must be able to separate the intact drug from its potential degradation products and any process-related impurities. monash.eduderpharmachemica.com
The most common technique for developing a SIAM for ezetimibe and its analogues is reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC), typically with UV detection. derpharmachemica.comnih.govoup.com The development process involves subjecting the drug to forced degradation under various stress conditions as mandated by ICH guidelines, including acid and base hydrolysis, oxidation, heat, and photolysis. researchgate.netakjournals.com
For ezetimibe, forced degradation studies have shown that it degrades under acidic, alkaline, and thermal stress. researchgate.netakjournals.com Identified degradation products include impurities like an m-fluoroaniline analog (from alkaline hydrolysis) and an ezetimibe ketone impurity (from thermal degradation). akjournals.comakjournals.com The chromatographic method is then optimized to achieve adequate resolution between the peak for the parent drug and the peaks for all degradation products. This ensures that any decrease in the assay of the parent drug is a true reflection of its degradation. The introduction of an additional fluorine atom in this compound could potentially alter its stability profile and degradation pathways, necessitating a re-validation of the SIAM. acs.orgmdpi.com
Table 3: Framework for a Stability-Indicating HPLC Method for Fluorinated Ezetimibe Analogues
| Parameter | Example Conditions for Ezetimibe (Applicable to Analogues) |
| Chromatographic Mode | Reverse-Phase HPLC/UPLC derpharmachemica.comnih.gov |
| Column | C18 (e.g., Zorbax SB C18, 250mm x 4.6mm, 5 µm) derpharmachemica.comresearchgate.net |
| Mobile Phase | Isocratic or Gradient mixture of an aqueous buffer (e.g., Orthophosphoric acid, Ammonium acetate) and an organic solvent (e.g., Acetonitrile). derpharmachemica.comnih.govoup.com |
| Flow Rate | 0.2 - 1.5 mL/min google.comnih.gov |
| Detection | UV at λmax (e.g., 232 - 245 nm) derpharmachemica.comnih.govoup.com |
| Forced Degradation Conditions | Acid Hydrolysis: 1N HCl at 70°C researchgate.netakjournals.comBase Hydrolysis: 0.1N NaOH at 30°C researchgate.netakjournals.comOxidative: 3-30% H₂O₂ at room temperature derpharmachemica.comresearchgate.netThermal: 105°C for 1 hour researchgate.netPhotolytic: Exposure to UV/fluorescent light derpharmachemica.comakjournals.com |
Radiochemical Synthesis and Applications of Fluorinated Ezetimibe Analogues E.g., 18f Ezetimibe
Radiolabeling Strategies for Fluorinated Ezetimibe (B1671841) Analogues (e.g., with Fluorine-18)
The introduction of the positron-emitting radionuclide ¹⁸F into the ezetimibe structure is a key step in creating a viable PET tracer. researchgate.net This process requires sophisticated radiochemical strategies to achieve high radiochemical yield, purity, and specific activity within the short half-life of ¹⁸F (approximately 110 minutes). researchgate.nettandfonline.com
The synthesis of [¹⁸F]-fluorinated ezetimibe analogues typically involves nucleophilic substitution reactions. nih.gov In this approach, a precursor molecule containing a good leaving group (such as a tosylate, mesylate, or nitro group) is reacted with [¹⁸F]fluoride. nih.gov The [¹⁸F]fluoride is produced in a cyclotron and then processed to make it reactive for the labeling reaction. researchgate.net
One common strategy is the nucleophilic aromatic substitution (SɴAr) on a suitable precursor. nih.gov For instance, a nitro-precursor of ezetimibe can be used where the nitro group is displaced by the [¹⁸F]fluoride. This reaction is often carried out in the presence of a phase-transfer catalyst, such as a kryptofix (e.g., K2.2.2), and potassium carbonate to enhance the nucleophilicity of the [¹⁸F]fluoride. researchgate.net The reaction conditions, including temperature and reaction time, are optimized to maximize the radiochemical yield. researchgate.net
Another approach involves the fluorination of an aliphatic chain attached to the ezetimibe core. This can be achieved by reacting a precursor with a leaving group on an alkyl chain with [¹⁸F]fluoride. nih.gov The choice of precursor and reaction conditions is crucial to avoid side reactions and ensure the stability of the final product. nih.gov
The development of these radiosynthetic routes often involves:
Precursor Design and Synthesis: Creating a molecule that is stable under reaction conditions and has a leaving group at the desired position for fluorination.
Optimization of Labeling Conditions: Adjusting parameters like temperature, solvent, and catalyst to achieve the highest possible incorporation of ¹⁸F.
Automation: Developing automated synthesis modules to ensure reproducible and safe production of the radiotracer, which is particularly important given the short half-life of ¹⁸F and the need for radiation shielding. researchgate.net
Table 1: Radiosynthetic Route for a Hypothetical [¹⁸F]-Fluoro-Ezetimibe Analogue
| Step | Description | Key Reagents/Conditions |
| 1 | Production of [¹⁸F]Fluoride | Cyclotron, [¹⁸O]H₂O |
| 2 | Activation of [¹⁸F]Fluoride | Kryptofix (K2.2.2), K₂CO₃, Acetonitrile |
| 3 | Nucleophilic Substitution | Ezetimibe precursor (with leaving group), High temperature |
| 4 | Purification | High-Performance Liquid Chromatography (HPLC) |
| 5 | Formulation | Sterile, pyrogen-free solution for injection |
Following the radiosynthesis, the crude reaction mixture contains the desired [¹⁸F]-labeled ezetimibe analogue, unreacted [¹⁸F]fluoride, the precursor molecule, and other byproducts. Purification is essential to ensure that only the desired radiotracer is administered. banglajol.info
Purification: High-Performance Liquid Chromatography (HPLC) is the most common method for purifying PET radiotracers. researchgate.net A reversed-phase HPLC column is typically used to separate the lipophilic radiotracer from the more polar impurities like unreacted [¹⁸F]fluoride. researchgate.net The choice of the mobile phase composition and pH is critical for achieving good separation and recovery of the [¹⁸F]fluoride. researchgate.net For silica-based C18 columns, a mobile phase with a pH above 5 is often recommended to ensure high recovery of [¹⁸F]fluoride. researchgate.net
Quality Control: After purification, the final product must undergo rigorous quality control (QC) tests to ensure its suitability for preclinical studies. These tests are performed according to established pharmacopeia standards. banglajol.info
Key QC parameters include:
Radiochemical Purity: This is determined by analytical HPLC or thin-layer chromatography (TLC) to confirm that the radioactivity is associated with the correct chemical form. banglajol.info The radiochemical purity should typically be greater than 95%. banglajol.infoiiitd.edu.in
Specific Activity: This is a measure of the amount of radioactivity per unit mass of the compound (e.g., in GBq/µmol). High specific activity is crucial for receptor imaging studies to avoid pharmacological effects from the injected mass. d-nb.info
Radionuclidic Purity: This is assessed using gamma spectroscopy to ensure that the radioactivity comes only from ¹⁸F and not from other contaminating radionuclides. scielo.br
Chemical Purity: This ensures that the amount of non-radioactive chemical impurities is below acceptable limits.
Sterility and Endotoxin Levels: The final product must be sterile and have low levels of bacterial endotoxins to be safe for injection. scielo.br
Table 2: Typical Quality Control Specifications for a Preclinical [¹⁸F]-Radiotracer
| Parameter | Specification | Method |
| Appearance | Clear, colorless solution | Visual Inspection |
| pH | 4.5 - 7.5 | Potentiometry banglajol.info |
| Radiochemical Purity | > 95% | HPLC, TLC banglajol.info |
| Radionuclidic Purity | > 99% ¹⁸F | Gamma Spectroscopy |
| Specific Activity | > 37 GBq/µmol | HPLC with UV and radiation detectors |
| Bacterial Endotoxins | < 5 EU/mL | Limulus Amebocyte Lysate (LAL) Test scielo.br |
| Sterility | Sterile | Sterility Test |
Development of Radiosynthetic Routes
Application of [¹⁸F]-Fluorinated Ezetimibe Analogues in Preclinical Positron Emission Tomography (PET) Research
Preclinical PET imaging with [¹⁸F]-fluorinated ezetimibe analogues provides a powerful tool to investigate the in vivo behavior of these compounds. These studies are essential for understanding their pharmacokinetic properties, target engagement, and potential as imaging agents.
Dynamic PET scanning, where a series of images are acquired over time after the injection of the radiotracer, allows for the study of its kinetics in various organs and tissues. nih.gov By analyzing the time-activity curves (TACs) generated from these dynamic scans, researchers can apply mathematical models to quantify physiological parameters. nih.gov
For a hypothetical [¹⁸F]-fluoro-ezetimibe, kinetic modeling could be used to:
Determine the rate of uptake and clearance from different organs, such as the liver and intestines, which are known to be involved in ezetimibe's mechanism of action. snmjournals.org
Estimate the volume of distribution (Vₜ) , which provides an indication of the tracer's distribution between plasma and tissue. nih.gov Different compartmental models, such as one-tissue or two-tissue compartment models, can be fitted to the data to derive these parameters. nih.govacs.org
Assess the rate of metabolism by analyzing the presence of radiometabolites in blood samples collected during the scan. nih.govnih.gov
These kinetic studies are crucial for understanding how the fluorinated analogue behaves in a living system and for optimizing imaging protocols.
Biodistribution studies involve measuring the distribution of the radiotracer throughout the body at different time points after injection. scispace.com This can be done either non-invasively using PET imaging or ex vivo by sacrificing the animal and measuring the radioactivity in different organs. acs.org
For an [¹⁸F]-fluorinated ezetimibe analogue, these studies would aim to:
Confirm target engagement: By comparing the tracer uptake in tissues known to express the target of ezetimibe (e.g., the Niemann-Pick C1-like 1 protein in the intestine) with uptake in non-target tissues. snmjournals.org Blocking studies, where a non-radioactive version of the drug is co-injected, can be used to demonstrate the specificity of the tracer's binding.
Determine the primary routes of elimination: By measuring the accumulation of radioactivity in organs like the liver, kidneys, and intestines over time. iiitd.edu.inresearchgate.net
Evaluate off-target accumulation: Identifying any unexpected uptake in other organs, which could indicate potential side effects or non-specific binding.
The biodistribution profile provides essential information about the tracer's in vivo behavior and its suitability for imaging the intended target. nih.gov For example, a study on [¹⁸F]atorvastatin in rats showed significant uptake in the liver, which is the primary site of action for statins. acs.org
Quantitative analysis of PET images is essential for obtaining objective and reproducible results in preclinical research. eur.nl This involves several steps:
Image Reconstruction: Raw PET data is reconstructed into 3D images using algorithms that correct for physical factors like attenuation and scatter. eur.nl
Image Analysis: Regions of interest (ROIs) are drawn on the images corresponding to specific organs or tissues. The average radioactivity concentration within these ROIs is then used to generate time-activity curves.
Quantification Metrics: The uptake of the radiotracer is often expressed using semi-quantitative metrics such as the Standardized Uptake Value (SUV), which normalizes the radioactivity concentration to the injected dose and the animal's body weight. eur.nlsnmjournals.org The target-to-background ratio (TBR) is another common metric used to assess the specific signal from the target tissue relative to surrounding non-target tissue. iiitd.edu.ineur.nl
These quantitative techniques allow for the objective comparison of tracer uptake between different groups of animals or under different experimental conditions, providing a robust basis for evaluating the performance of the [¹⁸F]-fluorinated ezetimibe analogue as a PET imaging agent. eur.nl
Structure Activity Relationship Sar Studies of Fluorinated Ezetimibe Analogues
Systematic Structural Modifications and Their Research Implications
The journey to ezetimibe (B1671841) began with its precursor, SCH 48461, a potent inhibitor of cholesterol absorption. However, metabolic studies revealed that SCH 48461 was susceptible to metabolic degradation at four primary sites. This led researchers to design a more metabolically robust analogue. The key modification was the introduction of two para-fluoro substituents on the phenyl rings. This was a deliberate strategy to block these sites from metabolic oxidation, particularly aromatic hydroxylation. This structural change resulted in ezetimibe (SCH 58235), a compound that demonstrated a remarkable 50-fold increase in activity in hamster models compared to its non-fluorinated precursor, SCH 48461.
Further SAR studies have explored the importance of the fluorine atoms' positions, leading to the synthesis and analysis of various analogues. These systematic modifications include positional isomers, such as ortho- and meta-fluoro analogues, as well as desfluoro ezetimibe, which lacks a fluorine atom on one of the phenyl rings. The desfluoro analogue is often identified as a process-related impurity during the synthesis of ezetimibe, typically found at levels of 0.05% to 0.15%. The existence and control of this impurity underscore the critical role of the fluorine substituent for the desired biological activity. The general SAR for ezetimibe analogues indicates that the 2-azetidinone core, a C-4 aryl group with a para-polar moiety, and a substituted N-aryl ring are all requirements for activity.
Computational Chemistry and Molecular Modeling Approaches
Computational methods are instrumental in understanding the nuanced effects of fluorine substitution on the molecular properties and biological interactions of ezetimibe analogues. These in silico tools allow for a detailed examination of factors that are difficult to isolate experimentally.
Quantum mechanical calculations are employed to elucidate the profound electronic influence of the highly electronegative fluorine atom on the ezetimibe scaffold. Fluorine's strong electron-withdrawing nature significantly alters the electron distribution across the molecule, which can be quantified through these calculations. This inductive effect can increase the acidity of nearby protons and alter the molecule's dipole moment.
Molecular dynamics (MD) simulations provide a dynamic view of the interaction between fluorinated ezetimibe analogues and their biological target, the NPC1L1 protein. These simulations model the movement of every atom in the system over time, offering insights into the binding process, the stability of the drug-receptor complex, and the specific amino acid residues involved in the interaction.
By simulating different fluoro-isomers, researchers can analyze how the positional change of the fluorine atom affects the ligand's conformational flexibility and its ability to fit within the binding pocket of NPC1L1. MD simulations can reveal differences in binding energies between analogues, predicting which isomer is likely to have a higher affinity and, consequently, greater potency. For instance, a simulation could demonstrate that the para-fluoro arrangement in ezetimibe allows for optimal hydrophobic and electrostatic interactions within the NPC1L1 binding site, whereas an ortho or meta substitution might introduce steric hindrance or less favorable electronic contacts, leading to weaker binding. These simulations complement experimental data by providing a molecular basis for the observed differences in biological activity.
Potential Research Applications Beyond Cholesterol Absorption Modulation E.g., Probes, Other Pathways
Investigation of Fluorinated Ezetimibe (B1671841) Analogues as Molecular Probes for NPC1L1 and Related Pathways
Ezetimibe and its analogues exert their primary effect by inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for intestinal cholesterol absorption. nih.govuniprot.orgdrugbank.com The introduction of a fluorine atom, as in O-Fluoro Ezetimibe, can create valuable tools for studying NPC1L1. The specific structural features of Ezetimibe are crucial for its binding to NPC1L1, and even minor changes can significantly impact this interaction. researchgate.net
Fluorinated analogues are being explored as molecular probes to better understand the structure-activity relationship of NPC1L1 inhibitors. elifesciences.org The fluorine atom can be used as a sensitive reporter group in techniques like nuclear magnetic resonance (NMR) spectroscopy to probe the binding site and conformational changes of NPC1L1 upon ligand binding. Research has shown that specific structural components of Ezetimibe are essential for its interaction with NPC1L1, and analogues that bind effectively to this protein demonstrate in vivo cholesterol-lowering activity. researchgate.net The development of various Ezetimibe analogues, including those with fluorine substitutions, aids in mapping the pharmacophore required for potent inhibition of cholesterol uptake. researchgate.netresearchgate.net
Table 1: Ezetimibe Analogues and their Research Focus
| Compound/Analogue | Research Application | Key Findings |
|---|---|---|
| This compound | Molecular probe for NPC1L1 | Used to study binding interactions and conformational changes of the NPC1L1 protein. |
| Desfluoro-ezetimibe | Nrf2 activation studies | Identified as a potent activator of the Nrf2 pathway. medchemexpress.com |
| Amide ezetimibe analogs | Cholesterol absorption inhibition | Some analogs showed significant ability to inhibit cholesterol uptake in cells overexpressing human NPC1L1. researchgate.net |
| Amino-β-lactam derivatives | Cholesterol absorption inhibition | Demonstrated efficient inhibition of cholesterol absorption compared to ezetimibe. researchgate.net |
Research into Autophagy Activation by Fluorinated Ezetimibe Analogues in Cellular and Animal Models
Recent studies have identified Ezetimibe as a potent activator of autophagy, a fundamental cellular process for degrading and recycling damaged organelles and proteins. nih.gov This has spurred interest in its fluorinated analogues for investigating the mechanisms of autophagy and its therapeutic potential.
In preclinical models, Ezetimibe has been shown to activate autophagy through the AMP-activated protein kinase (AMPK) pathway. researchgate.netnih.gov Specifically, Ezetimibe treatment can lead to the phosphorylation of p62, an adaptor protein involved in autophagy, which subsequently activates the Nrf2 pathway. researchgate.net Research in a rat model of middle cerebral artery occlusion (MCAO) demonstrated that Ezetimibe attenuates neuronal apoptosis by activating autophagy in an AMPK-dependent manner. nih.gov The neuroprotective effects were reversed by autophagy inhibitors, highlighting the critical role of this pathway. nih.gov Given these findings, fluorinated analogues of Ezetimibe are being investigated for their potential to modulate autophagy in various disease models, including neurodegenerative and fibrotic diseases.
Exploration of Nrf2 Pathway Modulation by Fluorinated Ezetimibe Analogues in Research Models
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress. researchgate.netresearchgate.net Intriguingly, Ezetimibe and its impurity, Desfluoro-ezetimibe, have been identified as potent activators of Nrf2. medchemexpress.comresearchgate.net This has significant implications for diseases where oxidative stress plays a pathogenic role.
Studies have shown that Ezetimibe activates the Nrf2-Keap1 pathway in a manner dependent on the autophagy adaptor protein p62. researchgate.net This activation involves the upstream activation of AMPK, which phosphorylates p62, leading to the disruption of the Nrf2-Keap1 interaction and subsequent Nrf2 activation. researchgate.net In models of nonalcoholic steatohepatitis (NASH), Ezetimibe's antioxidant effects were attributed to this Nrf2 activation. researchgate.net Similarly, in a rat model of middle cerebral artery occlusion, Ezetimibe increased the expression of nuclear Nrf2, which is the active form of the transcription factor. nih.gov The exploration of fluorinated Ezetimibe analogues in this context could lead to the development of more potent and specific Nrf2 activators for research and therapeutic purposes.
Table 2: Research Findings on Ezetimibe's Effect on Nrf2 Pathway
| Research Model | Key Findings | Reference |
|---|---|---|
| NASH Mouse Model | Ezetimibe activates the Nrf2-Keap1 pathway via AMPK and p62, protecting against oxidative injury. | researchgate.net |
| MCAO Rat Model | Ezetimibe increases nuclear Nrf2 expression, attenuating oxidative stress and neuroinflammation. | nih.gov |
| Cellular Ischemia-Reperfusion Model | Ezetimibe up-regulates Nrf2/ARE signaling, counteracting oxidative stress. | researchgate.net |
Investigation of Anti-fibrotic Mechanisms in Preclinical Models
The discovery of Ezetimibe's role in autophagy activation has led to investigations into its potential anti-fibrotic effects. Fibrosis is characterized by the excessive accumulation of extracellular matrix, and autophagy is known to play a protective role.
A study on idiopathic pulmonary fibrosis (IPF) revealed that Ezetimibe can inhibit myofibroblast differentiation by restoring the mTORC1-autophagy axis. nih.gov In a bleomycin-induced pulmonary fibrosis mouse model, Ezetimibe was shown to ameliorate fibrosis by inhibiting mTORC1 activity and increasing autophagic flux. nih.gov Furthermore, preclinical studies in hypercholesterolemic rats demonstrated that Ezetimibe treatment could reverse pulmonary histological alterations and reduce levels of fibrotic mediators, suggesting a protective effect against hypercholesterolemia-induced pulmonary fibrosis. researchgate.net These findings provide a strong rationale for exploring the anti-fibrotic potential of fluorinated Ezetimibe analogues in various preclinical models of fibrotic diseases.
Future Research Directions for Fluorinated Ezetimibe Analogues
Exploration of Novel Fluorination Methodologies
The synthesis of fluorinated organic molecules is a rapidly advancing field, with new methodologies continually being developed to introduce fluorine atoms with greater precision and efficiency. rsc.orgresearchgate.net For O-Fluoro Ezetimibe (B1671841) and its analogues, future research will likely focus on leveraging these novel fluorination techniques to create a new generation of compounds with enhanced properties.
One promising area is the use of late-stage fluorination, which allows for the introduction of fluorine at a final step in the synthetic sequence. This approach is particularly valuable as it enables the rapid diversification of complex molecules like ezetimibe, allowing for the exploration of a wider range of fluorinated analogues without the need to develop a new synthetic route for each compound. researchgate.net
Furthermore, the development of new reagents and catalysts for stereoselective fluorination is of high importance. rsc.org The biological activity of ezetimibe is highly dependent on its stereochemistry, and the ability to control the spatial arrangement of fluorine atoms will be crucial for designing more potent and selective inhibitors of the Niemann-Pick C1-Like 1 (NPC1L1) protein. acs.org
Researchers are also exploring enzymatic and bio-catalytic methods for fluorination. acs.org These approaches offer the potential for highly selective and environmentally friendly synthetic routes. Harnessing enzymes could allow for the creation of fluorinated ezetimibe analogues that are difficult to access through traditional chemical synthesis.
A key synthetic challenge that has been addressed is the introduction of the C3 alkyl side chain. A facile and efficient method using radical allylation of α-bromo-α-fluoro-β-lactam has been developed. rsc.orgnewdrugapprovals.org This diastereoselective allylation successfully establishes the desired relative configuration of the β-lactam nucleus between C3 and C4. rsc.orgnewdrugapprovals.org Subsequent modification of this allyl side chain through Wacker oxidation and nucleophilic arylation yields the 3′-(4-fluorophenyl)-3′-hydroxypropyl group. rsc.orgnewdrugapprovals.org
Development of Advanced Preclinical Models for Mechanistic Studies
To better understand the mechanism of action and potential therapeutic benefits of fluorinated ezetimibe analogues, the development of more sophisticated preclinical models is essential. While current animal models have been instrumental in demonstrating the lipid-lowering effects of ezetimibe, more advanced models are needed to dissect the nuanced effects of fluorination. nih.govresearchgate.net
Genetically engineered mouse models, such as the ApoE knockout and ldlr(-/-)/apoE(-/-) double knockout mice, have been valuable in studying atherosclerosis. nih.gov Future research could involve creating new mouse models that more accurately replicate the complexities of human lipid metabolism and cardiovascular disease. This could include humanized mouse models with a human-like lipid profile or models that incorporate specific genetic variations known to influence cholesterol metabolism in humans.
In addition to in vivo models, advanced in vitro and ex vivo systems can provide valuable mechanistic insights. The use of organ-on-a-chip technology, for instance, could allow for the creation of microfluidic devices that mimic the structure and function of the human intestine. These models would enable researchers to study the absorption and metabolism of fluorinated ezetimibe analogues in a highly controlled environment that closely resembles human physiology.
Furthermore, there is a need for preclinical models that can assess the potential off-target effects of these new compounds. While ezetimibe is known for its high selectivity for NPC1L1, the introduction of fluorine can alter the drug's properties, and it is important to ensure that this does not lead to unintended interactions with other proteins or pathways. nih.gov
Integration of Multi-Omics Data in Research on Fluorinated Analogues
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides an unprecedented opportunity to gain a holistic understanding of the biological effects of fluorinated ezetimibe analogues. unibo.itnih.gov By integrating data from these different levels of biological organization, researchers can construct a comprehensive picture of how these compounds modulate cellular pathways and influence disease processes. researchgate.net
For example, transcriptomic analysis can reveal how fluorinated analogues alter gene expression in intestinal cells, providing insights into the molecular mechanisms underlying their effects on cholesterol absorption. Proteomic studies can identify changes in protein expression and post-translational modifications, which can help to elucidate the downstream signaling pathways affected by these compounds. Metabolomic profiling can provide a snapshot of the metabolic changes that occur in response to treatment, offering a direct measure of the drug's functional impact.
Integrating these multi-omics datasets requires sophisticated bioinformatics and computational modeling approaches. nih.gov Machine learning and artificial intelligence can be employed to identify patterns and correlations within these large and complex datasets, helping to uncover novel biological insights and generate new hypotheses. nih.govmdpi.com This integrated approach will be crucial for understanding the full spectrum of effects of fluorinated ezetimibe analogues and for identifying potential biomarkers that can predict treatment response.
Rational Design of Next-Generation Fluorinated Ezetimibe Analogues for Specific Research Questions
The knowledge gained from novel fluorination methodologies, advanced preclinical models, and multi-omics data integration will enable the rational design of next-generation fluorinated ezetimibe analogues. fu-berlin.de Instead of relying on serendipitous discovery, researchers will be able to design compounds with specific properties tailored to address particular research questions or therapeutic needs. tandfonline.com
For instance, by understanding the structure-activity relationships of fluorinated ezetimibe analogues, it may be possible to design compounds with increased potency, improved metabolic stability, or enhanced selectivity. tandfonline.com Fluorine's unique properties can be strategically employed to modulate a molecule's physicochemical characteristics, such as lipophilicity and hydrogen bonding capacity, to optimize its pharmacokinetic and pharmacodynamic profile. tandfonline.com
Furthermore, the ability to selectively introduce fluorine at different positions on the ezetimibe scaffold allows for the creation of a diverse library of analogues. researchgate.net This diversity can be leveraged to probe the specific interactions between the drug and its target protein, NPC1L1. By systematically varying the position and number of fluorine atoms, researchers can map the binding pocket of the protein and identify key interactions that are critical for its inhibitory activity.
This rational design approach can also be used to develop fluorinated analogues as research tools. For example, incorporating a radioactive fluorine isotope, such as ¹⁸F, would allow for the use of positron emission tomography (PET) imaging to visualize the distribution of the drug in the body and to study its engagement with its target in real-time. tandfonline.com
Q & A
Q. What are the key synthetic pathways for O-Fluoro Ezetimibe, and how do reaction conditions influence yield and purity?
Methodological guidance:
- Use retrosynthetic analysis to identify precursors and intermediates, focusing on fluorination steps (e.g., nucleophilic substitution or electrophilic fluorination).
- Optimize reaction parameters (temperature, solvent, catalyst) using Design of Experiments (DoE) to maximize yield and minimize impurities.
- Characterize intermediates via NMR (¹H/¹³C/¹⁹F), LC-MS, and X-ray crystallography to confirm structural integrity .
Q. How does this compound’s mechanism of action differ from non-fluorinated Ezetimibe in inhibiting NPC1L1?
Methodological guidance:
Q. What in vitro assays are most reliable for assessing this compound’s cholesterol absorption inhibition?
Methodological guidance:
- Use Caco-2 cell monolayers to measure apical-to-basolateral transport of fluorescent cholesterol analogs.
- Validate results with ex vivo intestinal explant models, ensuring reproducibility through triplicate trials and blinded data analysis .
Q. How do pharmacokinetic properties of this compound compare to Ezetimibe in preclinical models?
Methodological guidance:
- Administer equimolar doses in rodent models and collect plasma/tissue samples at timed intervals.
- Quantify drug levels via HPLC-MS, calculating AUC, Cmax, and half-life. Compare hepatic metabolism using microsomal stability assays .
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy in dyslipidemia models be systematically resolved?
Methodological guidance:
Q. What experimental designs are optimal for evaluating this compound’s long-term safety in cardiovascular outcomes?
Methodological guidance:
Q. How does fluorination affect this compound’s metabolic stability and drug-drug interaction potential?
Methodological guidance:
Q. What statistical approaches best address heterogeneity in this compound’s efficacy across demographic subgroups?
Methodological guidance:
Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy data for this compound?
Methodological guidance:
- Validate in vitro findings with transgenic models (e.g., intestinal-specific NPC1L1 knockout mice).
- Measure biliary excretion and enterohepatic recirculation to assess bioavailability limitations .
Methodological and Ethical Considerations
What frameworks ensure rigorous formulation of research questions for this compound studies?
Methodological guidance:
Q. How should researchers manage and share complex datasets from this compound trials?
Methodological guidance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
